4-Methylhistamine

H4 Receptor Receptor Selectivity Pharmacology

4-Methylhistamine is the definitive H4 receptor (H4R) agonist for immunopharmacology research. Its >100-fold selectivity over H1, H2, and H3 receptors eliminates confounding off-target activation inherent to histamine and other methylated analogs, enabling unambiguous attribution of chemotactic responses in mast cells and eosinophils to H4R. As the standard positive control for H4R antagonist screening and in vivo metabolism studies, this cost-effective tool compound offers reliable, scalable supply for high-throughput campaigns.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 36507-31-0
Cat. No. B1206604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylhistamine
CAS36507-31-0
Synonyms4-methylhistamine
4-methylhistamine dihydrochloride
4-methylhistamine hydride
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CCN.Cl
InChIInChI=1S/C6H11N3/c1-5-6(2-3-7)9-4-8-5/h4H,2-3,7H2,1H3,(H,8,9)
InChIKeyUGYXPZQILZRKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylhistamine (CAS 36507-31-0) as a Selective Histamine H4 Receptor Agonist for Research Procurement


4-Methylhistamine is a methylated derivative of the endogenous biogenic amine histamine, primarily recognized as the first potent and selective agonist for the human histamine H4 receptor (hH4R) [1]. It is a critical pharmacological tool for dissecting the specific physiological roles of the H4 receptor, which is predominantly expressed on hematopoietic cells and implicated in immune cell chemotaxis and inflammation [1]. While it was historically noted for activity at the H2 receptor, its modern scientific value lies in its high affinity and exceptional selectivity for the H4R subtype over H1, H2, and H3 receptors .

Why Generic Histamine Analogs Cannot Substitute for 4-Methylhistamine in H4 Receptor Studies


Using alternative histamine analogs or the endogenous ligand histamine itself for H4 receptor research introduces significant experimental confounders due to overlapping receptor pharmacology. Histamine is a non-selective agonist with potent activity at all four histamine receptor subtypes (H1-H4), making it impossible to attribute an observed effect specifically to H4R activation [1]. In contrast, 4-Methylhistamine is distinguished by its >100-fold selectivity for the hH4R over H1, H2, and H3 receptors, thereby enabling the selective interrogation of H4R-mediated pathways without off-target receptor activation . Other methylated analogs also fail: 2-methylhistamine is primarily an H1 receptor agonist, while α-methylhistamine is a selective H3 receptor agonist, each driving a completely different and unrelated set of downstream biological responses [1].

Quantitative Evidence Guide: Differentiating 4-Methylhistamine from Comparator Compounds


4-Methylhistamine Exhibits Over 100-Fold Selectivity for the H4 Receptor Compared to Histamine's Pan-Receptor Activity

4-Methylhistamine was identified as the first selective H4 receptor agonist. In contrast to the endogenous ligand histamine, which binds with high affinity to all four histamine receptor subtypes, 4-methylhistamine demonstrates a >100-fold selectivity for the human H4R over the H1, H2, and H3 receptor subtypes [1]. This selectivity profile was established through competitive radioligand binding assays against the human H4R stably expressed in SK-N-MC cells [1].

H4 Receptor Receptor Selectivity Pharmacology Off-Target Activity

4-Methylhistamine is a Full Agonist at the H4 Receptor with Comparable Potency to Histamine

In a functional assay measuring the inhibition of forskolin-induced CRE-β-galactosidase activity in SK-N-MC cells expressing the hH4R, 4-methylhistamine acted as a full agonist with a potency (pEC50 = 7.4) that is nearly equivalent to that of the endogenous ligand histamine (pEC50 = 7.7) [1]. Both compounds were classified as full agonists in this system [1].

H4 Receptor Functional Assay Agonist Potency cAMP

4-Methylhistamine Demonstrates Higher Efficacy than Histamine in cAMP Accumulation at H2 Receptors

In guinea pig submandibular gland tissue, which expresses histamine H2 receptors, 4-methylhistamine was found to be more efficacious than histamine itself in stimulating cyclic AMP accumulation [1]. While the ED50 values for both agonists were in the micromolar range (1.3×10⁻⁵ M for histamine and 2.2×10⁻⁵ M for 4-methylhistamine), the maximal response elicited by 4-methylhistamine was significantly higher [1].

H2 Receptor cAMP Signal Transduction Efficacy

4-Methylhistamine Exhibits Unique In Vivo Metabolic Handling Compared to 2-Methylhistamine

A study comparing the metabolism of methylated histamine derivatives in mice revealed that 4-methylhistamine has a unique in vivo distribution profile. Data on its concentration in blood, kidney, and urine suggested an effect on tubular reabsorption, a characteristic not shared by its structural isomer, 2-methylhistamine [1]. In contrast, 2-methylhistamine was identified as the strongest in vivo inhibitor of histamine methylation [1].

Pharmacokinetics Metabolism In Vivo Methylhistamine

4-Methylhistamine Can Be Synthesized at Scale with High Yield, Facilitating Its Use as a Research Tool

An efficient and scalable synthetic route for 4-methylhistamine has been described that allows for the preparation of significant quantities of the compound without the need for purification steps and in high yield [1]. This contrasts with other histamine analogs which may require more complex or lower-yielding syntheses, making 4-methylhistamine a more readily available and cost-effective research tool for large-scale studies [1].

Synthesis Yield Chemical Tool Scalability

Recommended Application Scenarios for 4-Methylhistamine in Research


Selective Activation of the H4 Receptor in Immune Cell Chemotaxis Assays

4-Methylhistamine is the optimal tool for studying H4R-mediated chemotaxis of mast cells and eosinophils. Its >100-fold selectivity over other histamine receptors [1] ensures that any observed migration is due to H4R activation, eliminating the confounding vasoactive and pro-inflammatory effects that would be triggered by non-selective agonists like histamine or H1/H2-selective ligands [2]. This makes it essential for asthma and allergy research.

Differentiating H2- vs. H4-Mediated Effects in Tissues Co-Expressing Both Receptors

In tissues or cell lines known to co-express H2 and H4 receptors, 4-methylhistamine can be used in conjunction with selective antagonists. Its ability to act as a potent H4R agonist (Ki = 50 nM) while also demonstrating high efficacy at H2 receptors [1] allows for complex pharmacological dissection. For instance, an H2 antagonist can be used to isolate the H4R component of 4-methylhistamine's response, or conversely, an H4 antagonist can reveal its H2-mediated effects [2].

In Vivo Studies Requiring a Methylhistamine with a Unique Metabolic Profile

For in vivo studies focused on histamine metabolism, 4-methylhistamine is the preferred compound when the experimental goal is to avoid the potent inhibition of histamine methylation seen with 2-methylhistamine [1]. Its distinct handling by the kidneys and effect on tubular reabsorption [1] provide a different pharmacokinetic signature, making it a valuable tool for comparative metabolism research.

Large-Scale Screening for H4 Receptor Modulators

The availability of a high-yield, scalable synthesis for 4-methylhistamine [1] makes it a cost-effective and reliable positive control agonist for high-throughput screening campaigns aimed at identifying novel H4 receptor antagonists or agonists. Its well-characterized pharmacology provides a robust benchmark for assay validation.

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